1,2-Diphenylethylidenecyanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanoiminodibenzyl can be synthesized through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of cyanoiminodibenzyl often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of aryl halides as arylating agents in the presence of catalysts like copper or nickel has been reported to be effective for the industrial synthesis of iminodibenzyl derivatives .
Chemical Reactions Analysis
Types of Reactions: Cyanoiminodibenzyl undergoes various chemical reactions, including:
Substitution: The N-arylation of cyanoiminodibenzyl with aryl halides is a notable reaction, often catalyzed by copper or nickel.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Substitution: Aryl halides in the presence of copper or nickel catalysts.
Major Products:
Oxidation: Quaternary ammonium cations.
Substitution: N-arylated cyanoiminodibenzyl derivatives.
Scientific Research Applications
Cyanoiminodibenzyl has diverse applications in scientific research:
Mechanism of Action
The mechanism by which cyanoiminodibenzyl exerts its effects involves its interaction with molecular targets and pathways. For instance, in oxidation reactions, water radical cations facilitate the transformation of cyanoiminodibenzyl into quaternary ammonium cations . The compound’s cyanoimino group plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
- Iminodibenzyl
- Iminostilbene
Cyanoiminodibenzyl stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C15H12N2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1,2-diphenylethylidenecyanamide |
InChI |
InChI=1S/C15H12N2/c16-12-17-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11H2 |
InChI Key |
USJQZRCPCYAQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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